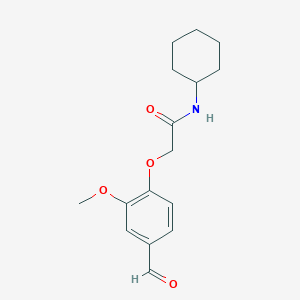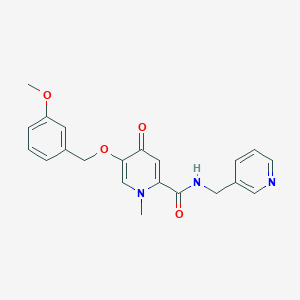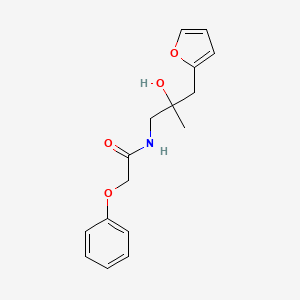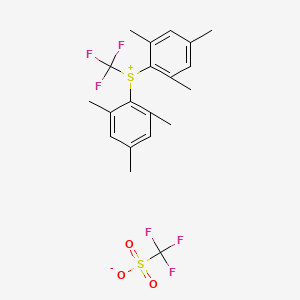
4-Bromo-2-methoxy-5-methylaniline
Vue d'ensemble
Description
4-Bromo-2-methoxy-5-methylaniline is a useful research compound. Its molecular formula is C8H10BrNO and its molecular weight is 216.078. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photodynamic Therapy Application : A study by Pişkin, Canpolat, and Öztürk (2020) highlights the use of a derivative of 4-Bromo-2-methoxy-5-methylaniline in the synthesis of a new zinc phthalocyanine. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making it potentially useful for photodynamic therapy, particularly in cancer treatment due to its Type II photosensitizing characteristics (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Bromo-methylaniline Derivatives : Rizwan et al. (2021) conducted a study on the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs through Suzuki cross-coupling reactions. This process facilitated the incorporation of various functional moieties, potentially leading to applications in material science and pharmacology. The study also explored the reactivity and structural features of these compounds using density functional theory (Rizwan et al., 2021).
Antiviral Activity of Pyrimidine Derivatives : Hocková et al. (2003) researched the antiviral activity of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, derived from this compound. These compounds showed significant inhibitory activity against retroviruses, including human immunodeficiency virus and Moloney murine sarcoma virus, indicating their potential use in antiretroviral therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Schiff Bases Synthesis and Biological Activity : Upadhyay, Zala, and Bhatt (2020) synthesized Schiff bases using 3-bromo-4-methyl aniline, closely related to this compound. These bases were tested for antimicrobial activity and also studied potentiometrically in binary complexes with various metal ions, highlighting their potential application in coordination chemistry and biological studies (Upadhyay, Zala, & Bhatt, 2020).
Corrosion Inhibition in Zinc Metal : Assad et al. (2015) investigated the use of a thiophene derivative, synthesized from this compound, as a corrosion inhibitor for zinc metal in hydrochloric acid solution. This study suggests the potential application of such compounds in materials science, particularly in corrosion protection (Assad, Abdul-Hameed, Yousif, & Balakit, 2015).
Propriétés
IUPAC Name |
4-bromo-2-methoxy-5-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHYXILAJCTZTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2606627.png)




![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2606633.png)
![3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2606635.png)
![Tert-butyl 1-formyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2606639.png)



![N-(3-fluoro-4-methylphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2606647.png)

![N-[2-(dimethylamino)ethyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(3-phenylpropyl)propanamide](/img/structure/B2606649.png)
